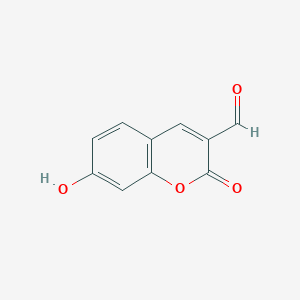

7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZDPGZUVBLQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Hydroxy 2 Oxo 2h Chromene 3 Carbaldehyde and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing the coumarin (B35378) scaffold and its derivatives have been well-established for decades. These routes often involve condensation, cyclization, and subsequent functional group interconversions.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in coumarin synthesis, involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. For the synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, this approach typically involves a multi-step process.

A common strategy begins with the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde (B120756) with malononitrile (B47326). chemistry-online.com This reaction, often catalyzed by a weak base like piperidine (B6355638) or conducted in an environmentally benign solvent like water, yields 7-hydroxy-3-cyano-2-iminocoumarin. chemistry-online.com This intermediate can then be hydrolyzed under acidic conditions to give 7-hydroxy-3-cyanocoumarin. chemistry-online.com

A subsequent, crucial step is the reduction of the 3-cyano group to the 3-formyl group. A highly effective method for this transformation is the reduction of 3-cyanocoumarins using Raney nickel in formic acid, which produces 3-formylcoumarins as the sole product in high yields. researchgate.net This two-step sequence, starting from the Knoevenagel condensation to form the nitrile followed by its reduction, represents a reliable pathway to the target aldehyde. researchgate.net

Table 1: Knoevenagel Condensation and Subsequent Reduction to this compound

| Step | Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| 1 | 2,4-Dihydroxybenzaldehyde, Malononitrile | NaHCO₃ (aq) | Room Temperature, 1.5h | 7-Hydroxy-3-cyano-2-iminocoumarin | >95% | chemistry-online.com |

| 2 | 7-Hydroxy-3-cyano-2-iminocoumarin | Concentrated HCl | 90°C, 1h | 7-Hydroxy-3-cyanocoumarin | High | chemistry-online.com |

| 3 | 7-Hydroxy-3-cyanocoumarin | Raney Nickel, Formic Acid | 80-90°C, 1.5-2h | This compound | High | researchgate.net |

Cyclization Reactions

Direct cyclization methods are fundamental to forming the coumarin nucleus. The Pechmann and Vilsmeier-Haack reactions are prominent examples.

The Pechmann condensation is a widely used method for synthesizing coumarins, particularly 7-hydroxycoumarin derivatives. researchgate.net This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. For instance, resorcinol (B1680541) can be reacted with ethyl acetoacetate (B1235776) in the presence of a strong acid like concentrated sulfuric acid to produce 7-hydroxy-4-methylcoumarin. researchgate.netnih.gov While this method efficiently constructs the 7-hydroxycoumarin core, it does not directly install the 3-carbaldehyde group. Therefore, a subsequent formylation step is required.

The Vilsmeier-Haack reaction serves as a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comacs.org This reaction can be applied to a pre-formed 7-hydroxycoumarin to introduce the aldehyde group at the C-3 position. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent. nih.govresearchgate.net This method is particularly effective for coumarins bearing strong electron-donating groups, such as a hydroxyl or dialkylamino group at the C-7 position. researchgate.netnih.gov

Another formylation method is the Duff reaction , which uses hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group onto phenols. iau.ir In the context of 7-hydroxycoumarins, this reaction typically directs formylation to the C-8 position, yielding 8-formyl-7-hydroxycoumarin derivatives. nih.govbiomedres.us

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. rsc.org In coumarin chemistry, MCRs have been developed to rapidly construct the coumarin scaffold with various substitutions.

A common three-component reaction involves the condensation of a salicylaldehyde, an active methylene compound (like diethyl malonate), and an amine, often catalyzed by systems such as piperidine-iodine. nih.gov These reactions are highly effective for producing coumarin-3-carboxamides. nih.gov While direct synthesis of this compound via MCR is less commonly reported, these strategies provide a versatile platform for accessing C-3 functionalized coumarins, which can be further elaborated to the desired aldehyde. For example, three-component reactions of 4-hydroxycoumarin, various aldehydes, and aromatic amines have been used to create complex coumarin-fused quinolines. rsc.org

Hydrolysis-based Preparations

Hydrolysis is a critical final step in several synthetic routes leading to aldehydes. In the Vilsmeier-Haack formylation of 7-hydroxycoumarin, the electrophilic Vilsmeier reagent attacks the coumarin ring to form a stable intermediate iminium salt. This salt is then hydrolyzed during the aqueous work-up of the reaction mixture to yield the final this compound. mdpi.comnih.gov

Similarly, if the coumarin core is constructed via a Knoevenagel condensation with malononitrile, the resulting 3-cyano-2-iminocoumarin intermediate undergoes in-situ hydrolysis under acidic conditions to first yield the more stable 3-cyanocoumarin. chemistry-online.com Further hydrolysis under more stringent conditions can convert the nitrile group into a carboxylic acid. chemistry-online.comyoutube.com Alternatively, the nitrile can be reduced to the aldehyde. researchgate.net The reduction of esters, such as ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, with reducing agents like diisobutylaluminium hydride (DIBAL-H) followed by aqueous work-up (hydrolysis) is another established method for aldehyde synthesis. youtube.com

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methodologies. These principles have been successfully applied to the synthesis of coumarin derivatives.

Catalyst-Free and Environmentally Benign Methods

Green chemistry approaches to coumarin synthesis focus on minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts or catalyst-free conditions. Ultrasound irradiation has emerged as a significant tool in this area, accelerating reactions like the Knoevenagel condensation and Pechmann reaction. nih.goviau.irarabjchem.org The use of ultrasound can lead to dramatically reduced reaction times and improved yields. frontiersin.orgnih.gov For instance, the synthesis of 3-substituted coumarins via Knoevenagel condensation between salicylaldehydes and 1,3-dicarbonyl compounds has been efficiently performed under solvent-free conditions using ultrasound and a magnetically recoverable MgFe₂O₄ nanocatalyst. researchgate.netnih.gov

Solvent-free Pechmann reactions have also been developed using solid acid catalysts such as Amberlyst-15, phosphotungstic acid, or zirconia-based catalysts, which can often be recovered and reused. researchgate.netnih.govexlibrisgroup.comnih.gov These methods avoid the use of large quantities of corrosive homogeneous acids like sulfuric acid. nih.gov Furthermore, performing reactions in water, an inexpensive and non-toxic solvent, is a key green strategy. The synthesis of 7-hydroxy-3-carboxycoumarin from 2,4-dihydroxybenzaldehyde and malononitrile has been successfully demonstrated in water, highlighting a green alternative to traditional organic solvents. chemistry-online.com

Table 2: Examples of Green Synthetic Methods for Coumarin Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Key Green Feature | Product Type | Yield | Reference |

| Knoevenagel Condensation | Salicylaldehydes, 1,3-Dicarbonyl compounds | MgFe₂O₄ nanoparticles, Ultrasound, Solvent-free | Recyclable catalyst, Ultrasound, Solvent-free | 3-Substituted Coumarins | High | researchgate.netnih.gov |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Amberlyst-15, Microwave, Solvent-free | Reusable solid acid, Microwave, Solvent-free | 7-Hydroxy-4-methylcoumarin | 97% | nih.gov |

| Knoevenagel/Pinner Reaction | 2,4-Dihydroxybenzaldehyde, Malononitrile | NaHCO₃, Water | Use of water as solvent | 7-Hydroxy-3-carboxycoumarin | High | chemistry-online.com |

| Pechmann Condensation | Phenols, β-Ketoesters | Phosphotungstic Acid (PTA), Solvent-free | Reusable solid acid, Solvent-free | Coumarins | High | researchgate.net |

| Three-Component Reaction | 4-Hydroxycoumarin, Aldehydes, Amines | Bi(OTf)₃, Water, Microwave | Water as solvent, Microwave, MCR | Coumarin-fused Dihydroquinolines | Good-Excellent | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of coumarin derivatives, including those related to this compound, several established reactions can be significantly enhanced through microwave irradiation.

One prominent method is the Knoevenagel condensation . This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group. nih.govnih.gov The use of microwave irradiation in a solvent-free environment, often with a base catalyst like piperidine, can reduce reaction times from hours to mere minutes and provide high yields of the coumarin product. nih.govnih.govresearchgate.net For instance, the condensation of a hydroxyaldehyde with an active methylene compound like ethyl cyanoacetate (B8463686) can be efficiently carried out in a microwave reactor. nih.gov

Another key microwave-assisted approach is the Duff formylation . This reaction introduces a formyl group onto a phenolic compound. In this method, a hydroxycoumarin is treated with hexamethylenetetramine (HMTA) in the presence of an acid, such as trifluoroacetic acid (TFAA). sathyabama.ac.in Microwave irradiation at powers around 800 W can accomplish this formylation in as little as three minutes. sathyabama.ac.iniucr.org After the initial reaction, a hydrolysis step with a hot acid solution yields the formyl coumarin derivative. sathyabama.ac.in

The Vilsmeier-Haack reaction is another formylation technique that benefits from microwave assistance. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an activated aromatic ring, such as a hydroxycoumarin. rsc.orgijpcbs.com Microwave heating can substantially shorten the reaction times compared to conventional heating methods. rsc.org An alternative Vilsmeier-Haack reagent, a complex of cyanuric chloride and DMF ([TCT-DMF]), has also been effectively used for the formylation of hydroxycoumarins under microwave conditions. ugm.ac.idnih.gov

| Reaction | Reactants | Key Reagents/Catalysts | Conditions | Advantages |

|---|---|---|---|---|

| Knoevenagel Condensation | Hydroxyaldehyde, Active Methylene Compound | Piperidine | Microwave irradiation, solvent-free | Reduced reaction time, high yields. nih.govnih.gov |

| Duff Formylation | Hydroxycoumarin, Hexamethylenetetramine (HMTA) | Trifluoroacetic Acid (TFAA) | Microwave irradiation (e.g., 800 W, 3 min) | Rapid synthesis of formyl coumarins. sathyabama.ac.in |

| Vilsmeier-Haack Reaction | Hydroxycoumarin | DMF, POCl₃ or [TCT-DMF] | Microwave irradiation | Shorter reaction times. rsc.orgugm.ac.id |

Ultrasonication Techniques in Synthesis

Ultrasonication, the use of ultrasound to promote chemical reactions, offers a green and efficient alternative to conventional methods. This technique has been successfully applied to the synthesis of coumarin derivatives.

The Knoevenagel condensation is particularly amenable to sonochemical promotion. The reaction between aromatic aldehydes and active methylene compounds can be significantly accelerated under ultrasonic irradiation (typically 20-40 kHz). acs.orgnih.gov For instance, the synthesis of 2-oxo-2H-chromene-3-carbonitriles, which are structurally related to the target compound, has been achieved in high yields through a one-pot reaction of 2-hydroxybenzaldehydes and ethyl cyanoacetate under dual-frequency ultrasonication. researchgate.net This method often leads to shorter reaction times and operates under milder conditions than traditional heating. acs.org The application of ultrasound can enhance reaction rates and, in some cases, improve product yields by providing the necessary activation energy through acoustic cavitation. nih.gov

| Reaction | Reactants | Conditions | Key Findings |

|---|---|---|---|

| Knoevenagel Condensation | 2-Hydroxybenzaldehydes, Ethyl Cyanoacetate | Dual-frequency ultrasonication (e.g., 40 kHz bath, 20 kHz probe) | High yields of 2-oxo-2H-chromene-3-carbonitriles in a one-pot synthesis. researchgate.net |

| General Aldehyde Condensations | Aromatic aldehydes, Active methylene compounds | Ultrasonic irradiation (20-100 kHz) | Accelerated reaction rates and efficient synthesis. acs.orgnih.gov |

Photocatalytic Approaches

Visible-light photocatalysis represents a sustainable and innovative approach to organic synthesis. While specific examples for the direct synthesis of this compound are not extensively documented, the synthesis of other coumarin derivatives has been achieved using this methodology.

One such approach involves a multicomponent reaction using a dye-sensitized photocatalyst. For example, 4-aryl-6-(3-coumarinyl) pyrimidin-2 (1H)-ones have been synthesized by reacting 3-acetyl coumarin, substituted aldehydes, and urea (B33335) in the presence of strawberry dye-sensitized TiO₂ as a photocatalyst under visible light irradiation. nih.gov This method is environmentally friendly and avoids the use of toxic reagents and solvents. nih.gov The sensitization of TiO₂ nanoparticles with natural dyes like that from strawberries enhances the photocatalytic performance, leading to higher conversion yields in shorter reaction times compared to pristine TiO₂. nih.gov This general principle suggests a potential pathway for the development of photocatalytic syntheses for other coumarin derivatives.

Strategic Derivatization of this compound

The aldehyde functional group at the C-3 position of the coumarin ring is a versatile handle for further chemical modifications. Strategic derivatization of this moiety allows for the synthesis of a wide range of analogs with potentially new properties.

Modifications of the Aldehyde Moiety

The aldehyde group can undergo various transformations, most notably oxidation to a carboxylic acid and reduction to a primary alcohol.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. This transformation is a key step in the synthesis of various coumarin-3-carboxylic acid derivatives. The synthesis of this carboxylic acid has been achieved through methods like the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with malonic acid or Meldrum's acid. For example, a one-pot synthesis starting from 2,4-dihydroxybenzaldehyde and malononitrile in water can yield 7-hydroxy-3-carboxycoumarin. The direct oxidation of the aldehyde can be accomplished using standard oxidizing agents suitable for converting aldehydes to carboxylic acids.

The reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol, 3-(hydroxymethyl)-7-hydroxy-2H-chromen-2-one. This reaction is a fundamental transformation in organic synthesis. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is known for its chemoselective reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent. Interestingly, this reduction can also be performed under ultrasonic irradiation, which can accelerate the process and often allows for the use of less solvent. nih.gov The general procedure involves treating the aldehyde with sodium borohydride, with sonication applied until the reaction is complete as monitored by thin-layer chromatography (TLC). nih.gov This method provides a green and efficient route to the corresponding alcohol.

| Reaction Type | Starting Material | Product | Typical Reagents/Conditions |

|---|---|---|---|

| Oxidation | This compound | 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | Standard oxidizing agents |

| Reduction | This compound | 3-(Hydroxymethyl)-7-hydroxy-2H-chromen-2-one | Sodium Borohydride (NaBH₄), often with ultrasonication. nih.gov |

Formation of Oximes and Oxime Ethers

The aldehyde group at the C-3 position of the coumarin ring is a prime site for derivatization. One common transformation is its reaction with hydroxylamine (B1172632) or its O-substituted analogues to form oximes and oxime ethers. This reaction is a key step in creating more complex molecules with potential biological activities.

A general route involves the reaction of a 3-formyl-7-hydroxycoumarin derivative with various O-substituted hydroxylamines. nih.gov For instance, fluorinated 7-hydroxycoumarins, which are first subjected to formylation at the 8-position via the Duff reaction, can then be reacted with commercially available or synthesized hydroxylamine hydrochlorides (such as hydroxylamine, N-methylhydroxyamine, and N-ethylhydroxylamine) to yield the corresponding oxime ether derivatives. nih.gov This synthetic strategy highlights the construction of a diverse library of coumarin-based oxime ethers by modifying both the coumarin core and the substituent on the oxime nitrogen. nih.gov

Table 1: Examples of Synthesized 7-Hydroxycoumarin Oxime Ether Derivatives

| Parent Coumarin | Reagent | Resulting Moiety | Reference |

|---|---|---|---|

| Fluorinated 7-hydroxycoumarin-8-carbaldehyde | N-Methylhydroxylamine Hydrochloride | 8-(methoxyiminomethyl) | nih.gov |

| Fluorinated 7-hydroxycoumarin-8-carbaldehyde | N-Ethylhydroxylamine Hydrochloride | 8-(ethoxyiminomethyl) | nih.gov |

Condensation Reactions

The 3-carbaldehyde group readily participates in condensation reactions, particularly the Knoevenagel condensation, with compounds containing active methylene groups. These reactions are typically catalyzed by a base, such as piperidine, and result in the formation of a new carbon-carbon double bond at the 3-position, extending the conjugation of the system.

For example, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, a close derivative, reacts with various active methylene compounds like rhodanine-3-acetic acid in the presence of piperidine to yield the corresponding condensation products. rsc.org This reaction is efficient and provides a straightforward method for synthesizing 3-(substituted ethenyl)coumarins. The choice of the active methylene compound allows for the introduction of a wide variety of functional groups and heterocyclic moieties at the 3-position.

Substitutions on the Chromene Ring System

The coumarin framework itself can be modified through various substitution reactions, allowing for the fine-tuning of the molecule's properties. These substitutions can occur at several positions on the bicyclic ring system.

Substitution at the 7-position: The hydroxyl group at the C-7 position is a key functional handle. It can react with electrophiles, such as in the reaction with hexachlorocyclotriphosphazene in the presence of sodium hydride, to form larger, more complex structures where the coumarin moiety is linked via an ether bond. nih.gov

Substitution at the 8-position: Electrophilic substitution, such as formylation, can be directed to the C-8 position. The Duff reaction, using hexamethylenetetramine in an acidic medium, introduces a carbaldehyde group at the position ortho to the C-7 hydroxyl group. nih.gov

Substitution at the 4-position: While direct substitution on the pre-formed this compound is less common, derivatives with various substituents at the C-4 position can be synthesized. For instance, reacting 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) with other reagents allows for the creation of a diverse set of molecules. scielo.br Another approach involves the Vilsmeier-Haack reaction on a 7-(diethylamino)-4-hydroxy-2H-chromen-2-one precursor, which introduces a carbaldehyde at the 3-position and a chloro group at the 4-position simultaneously using phosphorus oxychloride and dimethylformamide. rsc.org

Synthesis of Hydrazide and Thiosemicarbazide (B42300) Derivatives

The aldehyde functionality of this compound is a gateway to forming hydrazone linkages, which are precursors to hydrazide and thiosemicarbazide derivatives. A common synthetic pathway involves the condensation of the aldehyde with a hydrazide.

Alternatively, a related starting material, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, serves as a versatile intermediate for these syntheses. mdpi.comnih.gov This key intermediate is typically prepared from the corresponding ethyl ester by treatment with hydrazine (B178648) hydrate. mdpi.comnih.gov Once formed, this hydrazide can be reacted with various electrophiles. For example, treatment with phenyl isothiocyanate in ethanol (B145695) yields the corresponding 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl-)thiosemicarbazide. mdpi.com The reaction of a carbohydrazide (B1668358) with an isothiocyanate is a standard method for producing thiosemicarbazide derivatives. umich.edu The resulting thiosemicarbazides are valuable intermediates for synthesizing further heterocyclic systems. mdpi.com

Table 2: Synthesis of Hydrazide and Thiosemicarbazide Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Phenyl isothiocyanate | Thiosemicarbazide | mdpi.com |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Carbohydrazide | nih.gov |

Incorporation into Polycyclic and Spirocyclic Frameworks

The reactivity of this compound and its derivatives facilitates their use as building blocks for constructing more complex molecular architectures, including polycyclic and spirocyclic systems.

Formation of Pyrazole and Oxadiazole Rings: The hydrazide derivative, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, can undergo cyclocondensation with pentane-2,4-dione to yield a pyrazole-substituted coumarin. mdpi.comnih.gov Reaction with carbon disulfide leads to the formation of a 5-mercapto-1,3,4-oxadiazole ring attached to the coumarin core. mdpi.comnih.gov

Formation of Thiazolidinone Rings: The thiosemicarbazide derivatives are key precursors for further cyclization. For instance, 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl-)thiosemicarbazide can be cyclized to afford a thiazolidinone ring system, creating a more complex heterocyclic structure attached to the coumarin. nih.gov

Three-Component Reactions: 7-hydroxycoumarin derivatives can participate in multi-component reactions to build complex frameworks. A notable example is the three-component reaction between a 7-hydroxycoumarin, an acetylenic ester (like dimethyl acetylenedicarboxylate), and an aromatic aldehyde, which yields a highly functionalized acyclic compound that incorporates all three components onto the 7-oxy position of the coumarin. scielo.br

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde, both ¹H and ¹³C NMR spectra provide key insights into its specific structure.

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. In a study, the ¹H-NMR spectrum of the compound showed distinct signals corresponding to the different protons. mdpi.com The aromatic protons appeared in the range of δ 7.70–7.98 ppm. mdpi.com A key singlet signal for the formyl proton (CHO) was observed at δ 10.45 ppm, and the phenolic hydroxyl proton (OH) showed a singlet at δ 12.01 ppm. mdpi.com Another singlet, attributed to the proton at position 3 of the coumarin (B35378) ring, was recorded at δ 6.70 ppm. mdpi.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Coumarin-H3 | 6.70 | Singlet (s) |

| Aromatic-H | 7.70-7.98 | Multiplet (m) |

| Formyl-H (CHO) | 10.45 | Singlet (s) |

| Hydroxyl-H (OH) | 12.01 | Singlet (s) |

Data sourced from a study utilizing a 400 MHz spectrometer. mdpi.com

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound showed characteristic peaks for the carbonyl carbons, aromatic carbons, and the formyl carbon. mdpi.com The lactone carbonyl carbon (C=O) of the coumarin ring was assigned a signal at δ 162.4 ppm, while the formyl carbon (CHO) appeared at a downfield shift of δ 192.5 ppm. mdpi.com The carbon at position 3 of the coumarin ring resonated at δ 91.1 ppm. mdpi.com The aromatic carbons were observed in the region between δ 119.8 and 150.1 ppm. mdpi.com

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Coumarin-C3 | 91.1 |

| Aromatic Carbons | 119.8, 125.7, 126.6, 128.8, 133.7, 150.1 |

| Lactone Carbonyl (C=O) | 162.4 |

| Formyl Carbonyl (CHO) | 192.5 |

Data sourced from a study utilizing a 100 MHz spectrometer. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com A broad band observed at 3431 cm⁻¹ corresponds to the stretching vibration of the phenolic hydroxyl (O–H) group. mdpi.com The spectrum also shows two distinct carbonyl (C=O) stretching bands; the one at 1710 cm⁻¹ is attributed to the lactone carbonyl group, and the band at 1695 cm⁻¹ is assigned to the aldehyde carbonyl group. mdpi.com

Table 3: IR Absorption Bands for this compound

| Functional Group | Absorption Frequency (ν) in cm⁻¹ |

|---|---|

| Hydroxyl (O–H stretch) | 3431 |

| Aldehyde Carbonyl (C=O stretch) | 1695 |

| Lactone Carbonyl (C=O stretch) | 1710 |

Data sourced from reference mdpi.com.

Mass Spectrometry (MS) in Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure. The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 190. mdpi.com This value is consistent with the calculated molecular weight for its chemical formula, C₁₀H₆O₄ (190.15 g/mol ), thereby confirming the compound's identity. mdpi.comguidechem.com

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. While crystallographic data is available for similar compounds, such as 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, specific X-ray diffraction data for this compound was not found in the searched literature. nih.govresearchgate.net The substitution of a hydroxyl group for a diethylamino group would significantly alter intermolecular interactions, particularly hydrogen bonding, resulting in a different crystal structure. nih.govresearchgate.net

Detailed information on the crystal packing and specific intermolecular interactions for this compound is not available from the searched results. However, based on its structure, it is expected that strong intermolecular hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen atoms play a major role in its crystal lattice. For comparison, in the related structure of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, the crystal packing is stabilized by weak C—H⋯O hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net The presence of a potent hydrogen bond donor (the OH group) in the title compound would likely lead to more robust hydrogen-bonding networks.

Supramolecular Architectures

Following a comprehensive review of available scientific literature, detailed research findings, including crystallographic data and in-depth studies on the supramolecular architecture of this compound, are not publicly available. While studies on closely related coumarin derivatives have been reported, providing insights into the varied supramolecular assemblies these scaffolds can adopt, specific information regarding the intermolecular interactions, crystal packing, and network formation for this compound has not been documented.

For instance, research on derivatives such as 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde reveals the formation of layered structures through weak intermolecular C-H···O hydrogen bonds and slipped π-π stacking interactions. nih.govnih.govsigmaaldrich.com In other cases, like that of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, the presence of a water molecule is crucial in forming a hydrogen-bonded supramolecular array. However, the substitution at the 3-position and the functional groups at the 7-position significantly influence the nature and geometry of these intermolecular forces.

Without experimental data from single-crystal X-ray diffraction studies for this compound, a detailed and accurate description of its specific supramolecular architecture, along with corresponding data tables on bond lengths, angles, and other crystallographic parameters, cannot be provided. Such an analysis would be purely speculative and would not adhere to the required standards of scientific accuracy.

Further research, specifically the successful crystallization of this compound and its subsequent analysis using X-ray crystallography, is necessary to elucidate its supramolecular structure.

Theoretical and Computational Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) Analyses (Excluding specific biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in silico methods used in medicinal chemistry to understand the relationship between the structural properties of a series of compounds and their activities. These models establish a mathematical correlation between the variation in a molecule's structure and its observed activity, thereby guiding the design of new, potentially more effective compounds. For coumarin (B35378) derivatives, including those based on the 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde scaffold, QSAR analyses have been employed to elucidate the key molecular features that govern their chemical behavior. These studies typically involve the calculation of various molecular descriptors and the development of predictive models using statistical methods.

Detailed research into series of coumarin derivatives has led to the development of several QSAR models. These models are generally categorized as two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR), depending on the nature of the descriptors used.

2D-QSAR Studies

In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecules. These descriptors can include electronic properties, physicochemical parameters, and topological indices.

One study on a series of 24 coumarin derivatives utilized electronic descriptors calculated using the Density Functional Theory (DFT) method, combined with Lipinski's parameters. nih.govnih.gov The resulting models, developed using multiple linear regression (MLR), indicated that inhibitory activity is significantly related to the dipole moment and the number of hydrogen bond donors. nih.govnih.gov The statistical quality of the best model was reported with a squared correlation coefficient (R²) of 0.748 for the training set and 0.73 for the test set, demonstrating good predictive power. nih.govnih.gov

Another 2D-QSAR investigation on a different set of coumarin derivatives also highlighted the importance of specific descriptors. mdpi.com The models developed were found to be robust and predictive, aiding in the identification of key structural requirements for activity. mdpi.com

A summary of statistical results from a representative 2D-QSAR study on coumarin derivatives is presented below:

| Model Statistics | Training Set | Test Set |

| R² (Squared Correlation Coefficient) | 0.748 | 0.73 |

| R²cv (Cross-validated R²) | 0.618 | - |

| MSE (Mean Squared Error) | 0.03 | 0.18 |

| Data from a 2D-QSAR study on coumarin derivatives. nih.govnih.gov |

3D-QSAR Studies

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. These methods generate contour maps that visualize the regions where steric, electrostatic, and other fields influence the molecule's behavior.

A 3D-QSAR study on a series of coumarin derivatives yielded robust models with high predictive capabilities. The CoMFA and CoMSIA models were statistically significant, with a leave-one-out cross-validated correlation coefficient (q²) of 0.52 and 0.606, respectively. The non-cross-validated correlation coefficients (R²) were 0.999 for CoMFA and 0.998 for CoMSIA. These models provided valuable insights into the structural requirements for activity, with the resulting contour maps guiding the rational design of new derivatives.

Statistical parameters for 3D-QSAR models from a study on coumarin derivatives are summarized in the following table:

| 3D-QSAR Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) |

| CoMFA | 0.52 | 0.999 |

| CoMSIA | 0.606 | 0.998 |

| Statistical data from a 3D-QSAR study on coumarin derivatives. |

These theoretical investigations underscore the importance of specific structural and electronic features of the coumarin scaffold in influencing their properties. The descriptors identified through QSAR modeling serve as crucial guidelines for the structural modification and design of new derivatives with desired characteristics.

Investigation of Biological Mechanisms of Action

Enzyme Inhibition Pathways

Inhibition of α-Glucosidase and α-Amylase

A thorough search of scientific databases and literature did not yield any specific studies detailing the inhibitory effects of 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde on the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase. Consequently, no data on its IC₅₀ values or mechanism of inhibition for these enzymes is available.

Modulation of Cellular Signaling Pathways

No research studies were identified that investigate the role of this compound in the modulation of specific cellular signaling pathways. Its effects on kinases, phosphatases, or other signaling proteins have not been characterized in the available literature.

Interactions with Biomolecules

DNA Binding Studies

No published research was found that specifically examines the interaction and binding properties of this compound with DNA. Therefore, details regarding its binding mode (e.g., intercalation, groove binding), binding constants, or effects on DNA structure are unknown.

Protein Binding Studies (e.g., BSA)

Investigations into the binding affinity and interaction of this compound with serum albumins, such as bovine serum albumin (BSA), have not been reported in the scientific literature. As a result, data from techniques like fluorescence quenching or circular dichroism spectroscopy are not available for this specific compound.

Hydrogen Bonding and π-π Stacking Interactions

The molecular architecture of this compound, featuring a planar benzopyranone ring system, a hydroxyl group, a carbonyl group, and an aldehyde function, is conducive to forming specific non-covalent interactions with biological receptors such as enzymes and proteins. These interactions are fundamental to its mechanism of action.

Hydrogen Bonding: The hydroxyl (-OH) group at the C-7 position and the carbonyl oxygen of the pyrone ring are primary sites for hydrogen bonding. The 7-OH group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Theoretical studies on related 7-hydroxycoumarin derivatives have shown that the 7-OH group can also form intramolecular hydrogen bonds, for instance with adjacent functionalities, which can influence the molecule's conformation and interaction with target proteins. nih.gov In interactions with enzymes, these groups can form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine, or backbone amides) in the active site, anchoring the molecule in a specific orientation to elicit a biological response.

π-π Stacking Interactions: The fused aromatic benzene (B151609) ring and the pyrone ring of the coumarin (B35378) scaffold provide an extended π-electron system. This allows for significant π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within protein binding pockets. These stacking interactions are crucial for the stable binding and affinity of coumarin derivatives to their biological targets.

Molecular docking simulations of various coumarin derivatives with different biological targets have consistently highlighted the importance of these interactions. For instance, studies on coumarin derivatives as inhibitors of enzymes like cyclooxygenase or tumor-related proteins show that the combination of hydrogen bonds and π-π stacking is essential for effective binding and inhibition. researchgate.net

Mechanistic Insights into Biological Activities (Generic, non-clinical)

The specific interactions described above translate into several observable biological activities. The following sections outline the proposed mechanisms through which this compound exerts its effects.

The anti-inflammatory properties of 7-hydroxycoumarin (umbelliferone) and its derivatives are well-documented. nih.govresearchgate.net The mechanisms are believed to involve the modulation of key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokines: Research on 7-hydroxycoumarin derivatives has demonstrated their ability to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines. nih.gov This inhibition is often achieved by suppressing the signaling pathways that regulate the transcription of these cytokines.

Suppression of Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal in the inflammatory response. nih.gov Studies on structurally similar compounds suggest that 7-hydroxycoumarin derivatives can inhibit the activation of these pathways, thereby preventing the expression of a wide range of inflammatory mediators, including enzymes like cyclooxygenase-2 (COX-2). nih.govscispace.com

Structure-Activity Relationship (SAR): SAR studies indicate that the substitution pattern on the coumarin ring is critical for anti-inflammatory activity. researchgate.netscispace.com Specifically, the presence of a group at the C-3 position can significantly influence potency. scispace.com The electron-withdrawing aldehyde group at C-3 in this compound likely plays a role in its interaction with inflammatory targets.

Table 1: Anti-inflammatory Mechanisms of 7-Hydroxycoumarin Derivatives

| Mechanism | Key Targets/Pathways | Observed Effect | Reference |

|---|---|---|---|

| Cytokine Modulation | TNF-α, IL-6 | Decreased production in macrophages | nih.gov |

| Signal Transduction Inhibition | NF-κB, MAPK pathways | Suppression of inflammatory gene expression | nih.gov |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Reduced expression and activity | scispace.com |

The antioxidant capacity of 7-hydroxycoumarins is a key aspect of their protective biological effects. This activity is primarily attributed to their ability to neutralize reactive oxygen species (ROS).

Free Radical Scavenging: The principal mechanism of antioxidant action for 7-hydroxycoumarins is free radical scavenging through hydrogen atom donation (HAT). nih.govnih.gov The phenolic hydroxyl group at the C-7 position is the main active site. It can donate its hydrogen atom to a free radical (like DPPH or peroxyl radicals), neutralizing it and forming a stable phenoxyl radical on the coumarin molecule. This coumarin radical is stabilized by resonance across the aromatic ring system, making it relatively unreactive and thus terminating the radical chain reaction. nih.gov

Structure-Activity Insights: Studies comparing different hydroxycoumarins have shown that the 7-hydroxyl group provides significant peroxide scavenging activity. nih.gov The presence of this group is more effective for antioxidant activity than hydroxyl groups at other positions, such as C-4. nih.gov

Table 2: Antioxidant Activity of 7-Hydroxycoumarin Derivatives

| Assay | Postulated Mechanism | Key Structural Feature | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Hydrogen Atom Transfer (HAT) | C-7 Hydroxyl Group | nih.gov |

| Peroxide Scavenging | Donation of hydrogen to reduce H₂O₂ | C-7 Hydroxyl Group | nih.gov |

Coumarin derivatives have demonstrated broad-spectrum antimicrobial activity. The aldehyde group at the C-3 position, being an electron-withdrawing group, is suggested by structure-activity relationship studies to be favorable for this activity. mdpi.commdpi.com

Disruption of Cell Membrane Integrity: A primary mode of action for some coumarin derivatives, particularly those with substitutions at the C-3 position like coumarin-3-carboxylic acid, involves compromising the bacterial cell membrane. nih.gov This disruption leads to leakage of intracellular components and ultimately cell death.

Inhibition of Biofilm Formation: Bacterial biofilms are a major factor in persistent infections. Coumarin-3-carboxylic acid has been shown to inhibit biofilm formation in pathogenic bacteria, a mechanism that could be shared by the structurally similar 3-carbaldehyde derivative. nih.gov

Antifungal Action: SAR studies on antifungal coumarins have shown that electron-withdrawing groups on the coumarin nucleus enhance activity. mdpi.com This suggests that the C-3 aldehyde group in this compound could contribute to its potential as an antifungal agent.

Table 3: Postulated Antimicrobial Mechanisms for C-3 Substituted Coumarins

| Mechanism | Target Organism Type | Key Structural Feature | Reference |

|---|---|---|---|

| Cell Membrane Disruption | Bacteria | C-3 Carboxylic Acid (by analogy) | nih.gov |

| Inhibition of Biofilm Formation | Bacteria | C-3 Carboxylic Acid (by analogy) | nih.gov |

| General Inhibition | Fungi | Electron-withdrawing groups (e.g., C-3 aldehyde) | mdpi.com |

The anticancer effects of 7-hydroxycoumarin are linked to its ability to halt cell proliferation and trigger programmed cell death (apoptosis) in cancer cells. nih.govnih.gov

Induction of Apoptosis: 7-hydroxycoumarin has been shown to induce apoptosis in various cancer cell lines, including those from lung and breast cancers. nih.govnih.gov This process involves the activation of caspases, which are proteases that execute the apoptotic program. The apoptotic pathway can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) routes.

Cell Cycle Arrest: Before undergoing apoptosis, cancer cells treated with 7-hydroxycoumarin often exhibit cell cycle arrest, primarily in the G1 phase. nih.gov This halt prevents the cells from replicating their DNA and dividing. The arrest is often mediated by the upregulation of cell cycle regulatory proteins like p21, which is in turn controlled by the tumor suppressor protein p53. nih.govmdpi.com

Modulation of Apoptotic Proteins: The commitment to apoptosis is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Studies on coumarin derivatives have shown they can shift this balance in favor of apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2. nih.govmdpi.com

Table 4: Anticancer Mechanisms of 7-Hydroxycoumarin

| Mechanism | Key Cellular Event | Associated Proteins | Reference |

|---|---|---|---|

| Apoptosis Induction | Programmed cell death | Caspases, Bax, Bcl-2 | nih.govnih.gov |

| Cell Cycle Arrest | Halt in G1 phase | p53, p21 | nih.gov |

Applications in Advanced Chemical Systems and Materials Science

Fluorescent Probe Development

The coumarin (B35378) scaffold, particularly with a hydroxyl group at the 7-position, is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties. nih.govrsc.org The strategic placement of electron-donating and electron-withdrawing groups on this framework allows for the fine-tuning of its fluorescence characteristics, making it a versatile platform for sensing various analytes. researchgate.net

Intramolecular Charge Transfer (ICT) Properties

The fluorescence of many coumarin derivatives is governed by an intramolecular charge transfer (ICT) mechanism. researchgate.netnih.gov Upon photoexcitation, an electron is transferred from the electron-donating group (typically at the 7-position) to the electron-withdrawing group (often at the 3-position). researchgate.net In the case of 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde, the hydroxyl group (-OH) at the 7-position acts as an electron donor, while the formyl (-CHO) and the lactone carbonyl group at the 3- and 2-positions, respectively, act as electron acceptors. This "push-pull" electronic arrangement is fundamental to its fluorescence.

This ICT character is highly sensitive to the local environment, which is a key principle in the design of fluorescent sensors. For instance, the fluorescence of coumarin-7, a related derivative, is significantly influenced by solvent polarity. In more polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can occur, which is often non-fluorescent and provides a mechanism for fluorescence quenching. nih.gov While specific studies on the ICT properties of this compound are not extensively detailed in the literature, the general principles of ICT in 7-hydroxycoumarin derivatives are well-established and would apply to this compound. researchgate.netnih.gov

Chemosensor Design for Specific Analytes (e.g., Metal Ions)

The 7-hydroxycoumarin framework is frequently employed in the design of chemosensors for specific analytes, including metal ions. nih.gov The hydroxyl group can act as a binding site, and upon coordination with a metal ion, the electronic properties of the coumarin are altered, leading to a change in its fluorescence signal (either enhancement or quenching).

For example, derivatives of 7-hydroxycoumarin have been developed as fluorescent chemosensors for Fe³⁺ ions. nih.gov The design of such sensors often involves linking a specific chelating agent to the coumarin scaffold. While research on this compound as a specific metal ion sensor is not widely published, its structural motifs suggest potential for such applications. The formyl group, in conjunction with the hydroxyl group, could potentially form a binding pocket for certain metal ions.

A study on related 3-formyl-4-hydroxycoumarin derivatives demonstrated their utility in synthesizing new heterocyclic systems, highlighting the reactivity of the formyl group which can be exploited for sensor development.

Supramolecular Chemistry

The planar structure and the presence of hydrogen bond donors and acceptors in this compound and its derivatives make them excellent building blocks in supramolecular chemistry. nih.govbohrium.comfrontiersin.org

Self-Assembly Processes

Coumarin derivatives are known to participate in self-assembly processes, forming well-ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The hydroxyl group of this compound can act as a hydrogen bond donor, while the carbonyl and formyl oxygen atoms can act as hydrogen bond acceptors. These interactions can direct the assembly of molecules into larger, organized architectures.

For instance, studies on the supramolecular assembly of Coumarin 7 with cyclodextrins have shown that these interactions can significantly modulate the photophysical properties of the coumarin dye. nih.govbohrium.comfrontiersin.org The confinement of the dye within the cyclodextrin (B1172386) cavity can restrict non-radiative decay pathways, leading to enhanced fluorescence. nih.govfrontiersin.org

Crystal Engineering and Molecular Recognition

In the solid state, the non-covalent interactions of coumarin derivatives can be harnessed for crystal engineering, which involves the design and synthesis of crystalline materials with desired structures and properties. The predictable nature of hydrogen bonding and π-π stacking allows for the rational design of crystal packing.

Molecular recognition studies on 7-hydroxycoumarin and its 4-methyl derivative with proteins like hen egg white lysozyme (B549824) have demonstrated that these molecules can bind to biological macromolecules, primarily through hydrophobic interactions. nih.govresearchgate.net This highlights the potential for this compound and its derivatives to be used as probes in studying biological systems.

Photophysical Properties of Derivatives

The photophysical properties of coumarins are highly tunable through chemical modification. The introduction of different substituents at various positions on the coumarin ring can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts. researchgate.netnih.gov

The substitution pattern at the 3- and 7-positions is particularly influential. researchgate.netnih.gov A study on various 3-substituted 4-alkyl and/or 7-acetoxy coumarin derivatives demonstrated the significant impact of these substitutions on their fluorescence behavior. nih.gov The presence of an electron-withdrawing group at the 3-position, such as a formyl group, can enhance the photoinitiating ability of the coumarin in polymerization reactions. nih.gov

Fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized and shown to exhibit brighter fluorescence compared to their non-fluorinated counterparts, making them attractive for the development of highly sensitive molecular probes. nih.govfigshare.com

Below is a table summarizing the photophysical properties of some relevant 7-hydroxycoumarin derivatives.

| Compound Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |

| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide | 355 | 455 | 0.84 | pH 7.4 buffer |

| Pacific Blue™ hexyl amide | 404 | 455 | 0.58 | pH 7.4 buffer |

| 7-Hydroxycoumarin-3-carboxylic acid | Not specified | Not specified | Not specified | Used as a fluorogenic substrate |

Data sourced from a study on monofluorinated 7-hydroxycoumarin-3-carboxamides. nih.gov

Applications in Optoelectronic Materials (e.g., Semiconductors)

The unique photophysical properties of the coumarin scaffold, characterized by a large conjugated system with electron-rich and charge transport capabilities, have positioned coumarin derivatives as promising candidates for applications in advanced optoelectronic materials. mdpi.com While direct and extensive research on this compound in this domain is not widely documented, the broader family of coumarin compounds, including various 7-hydroxycoumarin derivatives, has been the subject of significant investigation for its potential in organic semiconductors and related optoelectronic devices. acs.orgdergipark.org.trresearchgate.net

The versatility of the coumarin structure allows for facile modification, particularly at the C-3, C-4, and C-7 positions, enabling the tuning of its electronic and optical properties. mdpi.com This adaptability is crucial for designing materials with specific functionalities for optoelectronic applications. mdpi.com The introduction of different substituent groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge transport characteristics and its potential as a semiconductor. mdpi.com

Research into various coumarin derivatives has demonstrated their utility in several areas of optoelectronics, most notably in dye-sensitized solar cells (DSSCs). mdpi.comnih.govrsc.orgaip.org In these devices, coumarin-based dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor material. mdpi.com The efficiency of these dyes is closely linked to their molecular structure, which influences their absorption spectra, energy levels, and charge transfer dynamics. nih.govrsc.org

Furthermore, studies on specific 7-hydroxycoumarin derivatives have highlighted their potential as active components in optoelectronic devices. For instance, investigations into 4-chloromethyl-7-hydroxy coumarin have shown that it exhibits semiconductor behavior, suggesting its candidacy for applications in diodes, photo-diodes, and sensors. dergipark.org.tr The optical properties of such compounds, including their absorption band edge and optical band gap, are key parameters that determine their suitability for these applications. dergipark.org.tr The π-conjugated structure of coumarins facilitates electron exchange, a fundamental property for their use in organic light-emitting diodes (OLEDs), electroluminescent materials, and nonlinear optical materials. researchgate.net

The following table summarizes the optoelectronic properties of some representative coumarin derivatives, illustrating the impact of structural modifications on their performance in optoelectronic applications.

| Compound/Derivative | Application | Key Findings |

| Various Coumarin Dyes (e.g., C343, NKX-2311) | Dye-Sensitized Solar Cells (DSSCs) | The position and width of the first band in the electronic absorption spectra, absorption threshold, and LUMO energy are key parameters for evaluating efficiency. aip.orgrsc.org |

| 3-Ethynylaryl Coumarin Dyes | Dye-Sensitized Solar Cells (DSSCs) | Extension of the conjugated system via Sonogashira reaction leads to highly fluorescent molecules with potential for DSSC applications. mdpi.com |

| Thiophene-Coumarin Derivatives | Organic Semiconductors | The combination of thiophene (B33073) and coumarin shows promise for high-performance and stable electronic devices due to strong intramolecular charge transfer. acs.org |

| 4-Chloromethyl-7-hydroxy coumarin | Optoelectronic Devices | Exhibits semiconductor behavior, making it a candidate for diodes, photo-diodes, and sensors. The lowest direct allowed band gap was observed in THF solvent. dergipark.org.trdergipark.org.tr |

| 7-Hydroxycoumarin Derivatives (general) | Fluorescent Chemosensors | The fluorescence characteristics can be varied by substituting different groups at the 7-position, indicating tunable photophysical properties. nih.gov |

Detailed research into a broader range of 7-hydroxycoumarin derivatives has provided insights into their structure-property relationships, which are crucial for designing new materials for optoelectronics. The substitution pattern on the coumarin ring significantly influences the photophysical properties. researchgate.net For example, theoretical studies on various coumarin derivatives have shown that substitutions can modulate the HOMO-LUMO gap, which is a critical factor for semiconductor applications. mdpi.com Specifically, the introduction of electron-donating or electron-withdrawing groups can be used to engineer the electronic properties of the resulting material. mdpi.com

The following table presents data on the calculated electronic properties of selected coumarin derivatives, highlighting the effect of different substituents.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Coumarin | -6.83 | -1.50 | 5.33 |

| 3-phenylcoumarin | -6.45 | -1.82 | 4.63 |

| Coumarin with sulfur-containing substituent (Compound D in source) | -6.15 | -2.18 | 3.97 |

| Coumarin with electron-accepting substituent (Compound B in source) | -6.95 | -2.31 | 4.64 |

| Data adapted from a computational study on coumarin derivatives. mdpi.com |

The data illustrates that strategic substitutions on the coumarin scaffold can significantly alter the electronic properties, thereby enhancing their potential as organic semiconductors. While specific data for this compound is scarce, the existing research on related coumarin and 7-hydroxycoumarin derivatives strongly suggests that this compound and its derivatives hold promise for future applications in advanced optoelectronic materials and systems.

Q & A

Q. What is the standard synthetic route for 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step condensation reaction. A validated method involves reacting resorcinol with malic acid in the presence of sulfuric acid, hexamine, and acetic acid under controlled temperatures (0–5°C for 12 hours, followed by 80–85°C for 6 hours) . Optimization includes:

- Temperature control : Lower temperatures minimize side reactions during initial condensation.

- Catalyst selection : Sulfuric acid acts as a Brønsted acid catalyst, while hexamine facilitates aldehyde group formation.

- Purification : Recrystallization from ethanol yields pure product (e.g., 74% yield for oxime derivatives) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on 1H/13C NMR and HRMS :

- 1H NMR : Key peaks include the aldehyde proton at δ ~9.5–10.0 ppm (singlet), aromatic protons in the chromene ring (δ 6.5–8.5 ppm), and hydroxyl protons (δ ~12 ppm, broad) .

- 13C NMR : The aldehyde carbon appears at δ ~190–195 ppm, while the lactone carbonyl (2-oxo group) resonates at δ ~160–165 ppm .

- HRMS : Matches theoretical molecular weight (e.g., [M+H]+ for oxime derivatives: 409.1271 observed vs. 409.1274 calculated) .

Q. What purification methods are effective for isolating this compound derivatives?

- Recrystallization : Ethanol or diethyl ether is used for oxime derivatives, yielding high-purity crystals .

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar impurities in benzoyl-substituted oximes .

Advanced Research Questions

Q. How are oxime derivatives of this compound synthesized, and what functionalization strategies enhance their utility?

Oxime derivatives are synthesized by reacting the aldehyde with hydroxylamine hydrochloride under reflux in ethanol, followed by acylation (e.g., 4-nitrobenzoyl chloride) in anhydrous dichloromethane with triethylamine as a base . Advanced strategies include:

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Contradictions often arise from:

- Overlapping NMR peaks : Use high-field NMR (e.g., 400 MHz) and 2D techniques (COSY, HSQC) to assign aromatic protons. For example, in OXE-C, protons at δ 8.76 (s) and 8.48 (s) were resolved by comparing coupling patterns and integration ratios .

- Ambiguous HRMS adducts : Confirm molecular ion clusters using ESI+ and ESI− modes to distinguish [M+H]+ from [M+Na]+ .

Q. What analytical techniques validate the purity and stability of this compound under varying conditions?

Q. How are moisture-sensitive reactions involving this compound optimized?

Q. What strategies differentiate between regioisomers in substituted chromene derivatives?

- NOE (Nuclear Overhauser Effect) experiments : Identify spatial proximity between substituents (e.g., hydroxyl and aldehyde groups).

- X-ray crystallography : Resolve ambiguity in solid-state structures, as demonstrated for 7-diethylamino derivatives .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.